N-(2-amino-9H-purin-6-yl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-amino-9H-purin-6-yl)alanine is a compound that belongs to the class of purine derivatives. It is a conjugate of purine and alanine, where the purine moiety is substituted at the 6-position with an amino group and at the 9-position with an alanine residue. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-9H-purin-6-yl)alanine can be achieved through several methods. One common approach involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with alanine as the nucleophile . This reaction typically requires the presence of a base, such as triethylamine, and is carried out in a polar solvent like dimethylformamide or ethanol. The reaction conditions often involve heating the mixture to reflux to facilitate the substitution process.
Another method involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . This method, however, may lead to racemization of the chiral center, resulting in a mixture of diastereomers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-9H-purin-6-yl)alanine undergoes various chemical reactions, including:
Nucleophilic Substitution: As mentioned, the substitution of chlorine in 6-chloropurine with alanine.
Oxidation and Reduction: The purine moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The amino group can participate in coupling reactions with other electrophiles, forming new C-N bonds.
Common Reagents and Conditions
Bases: Triethylamine, sodium hydroxide.
Solvents: Dimethylformamide, ethanol, water.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with alanine yields this compound, while oxidation may produce purine derivatives with altered functional groups.
Scientific Research Applications
N-(2-amino-9H-purin-6-yl)alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-amino-9H-purin-6-yl)alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 6-position of the purine ring can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the alanine residue may enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(purin-6-yl)alanine
- N-(9-benzylpurin-6-yl)alanine
- N-(7-deazapurin-6-yl)alanine
Uniqueness
N-(2-amino-9H-purin-6-yl)alanine is unique due to the presence of the amino group at the 6-position and the alanine residue at the 9-position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-3(7(15)16)12-6-4-5(11-2-10-4)13-8(9)14-6/h2-3H,1H3,(H,15,16)(H4,9,10,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSYCAUTVOPVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=NC(=NC2=C1NC=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.